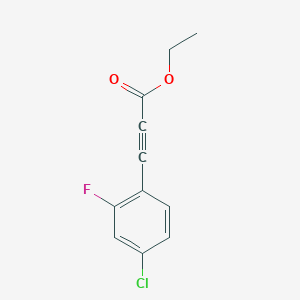

Ethyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate

Description

Ethyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate is an α,β-alkynoate ester featuring a 4-chloro-2-fluorophenyl substituent. The compound’s ester group and halogenated aromatic ring likely influence its physicochemical properties, such as lipophilicity and reactivity, which are critical for drug-like behavior or pesticidal activity.

Properties

Molecular Formula |

C11H8ClFO2 |

|---|---|

Molecular Weight |

226.63 g/mol |

IUPAC Name |

ethyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate |

InChI |

InChI=1S/C11H8ClFO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3,5,7H,2H2,1H3 |

InChI Key |

AAZJIDCLVQCXJU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1=C(C=C(C=C1)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols or alkanes

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate involves its interaction with specific molecular targets. The compound’s fluorine and chlorine atoms enhance its reactivity, allowing it to form strong bonds with target molecules. This interaction can disrupt biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Halogenation Patterns

- Ethyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate: The 4-chloro-2-fluorophenyl group introduces steric and electronic effects. Chlorine increases lipophilicity (logP), while fluorine enhances metabolic stability and BBB permeability .

- Methyl 3-(4-chlorophenyl)prop-2-ynoate (3l): Replacing fluorine with hydrogen reduces polarity. Synthesized in 82% yield via DMSO-mediated coupling, indicating efficient alkyne functionalization .

Functional Group Variations

- Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate: The amino group improves solubility in polar solvents but may reduce BBB permeability due to increased hydrogen bonding .

- Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate: The hydroxy and amino groups facilitate hydrogen bonding, influencing crystal packing and solubility .

Drug-Likeness and Toxicity

- NSC777205/207 (Benzooxazine-dione derivatives) : Both satisfy Lipinski’s rules, with NSC777205 exhibiting 2-fold higher BBB permeability than NSC777207 due to reduced steric hindrance .

- This compound: Predicted to follow Lipinski’s rules (MW ≈ 226.64 g/mol, logP ~2.5), with moderate BBB permeability inferred from halogenated analogs .

Key Research Findings

- Lipophilicity and BBB Permeability : Halogenation (Cl/F) optimizes logP and BBB penetration, as seen in NSC777205 .

- Synthetic Efficiency : Methyl esters (e.g., 3l) achieve higher yields than ethyl derivatives, possibly due to steric effects .

- Hydrogen Bonding: Amino and hydroxy groups (e.g., in ) enhance crystalline stability but may limit membrane permeability .

Biological Activity

Ethyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of halogen substituents, which can significantly influence its interaction with biological systems. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure includes a propyne moiety, which contributes to its reactivity and potential biological interactions. The presence of chlorine and fluorine atoms on the aromatic ring enhances its lipophilicity and may influence binding affinity to various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The halogen substituents can modulate the electronic properties of the molecule, potentially increasing its binding affinity to target sites. This interaction may lead to inhibition or activation of various biochemical pathways, making it a candidate for further pharmacological studies.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of related compounds have shown effectiveness in inhibiting cell proliferation in various cancer cell lines, including HeLa cells . The mechanism often involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.

Enzyme Inhibition

The compound's structural similarity to known enzyme inhibitors suggests potential applications in enzyme inhibition studies. Specifically, it may inhibit key enzymes involved in cancer metabolism or inflammatory processes. Research indicates that fluorinated compounds can enhance the potency of enzyme inhibitors by improving their binding characteristics .

Antimicrobial Activity

This compound and its derivatives have been investigated for antimicrobial properties. Preliminary studies suggest activity against both bacterial and fungal strains, making it a candidate for developing new antibiotics or antifungal agents.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.